
1-(3,5-Difluorophenyl)cyclopropanamine hydrochloride
Vue d'ensemble
Description
“1-(3,5-Difluorophenyl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1269188-75-1 . It has a molecular weight of 205.63 . This compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “1-(3,5-Difluorophenyl)cyclopropanamine hydrochloride” is1S/C9H9F2N.ClH/c10-7-3-6 (4-8 (11)5-7)9 (12)1-2-9;/h3-5H,1-2,12H2;1H . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
“1-(3,5-Difluorophenyl)cyclopropanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 205.63 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique
CNS Biological Targeting
1-(3,5-Difluorophenyl)cyclopropanamine hydrochloride has been explored for its potential in the treatment of various central nervous system (CNS) disorders. The compound acts as a functionalized cyclopropanamine inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme involved in DNA packaging and gene expression regulation in eukaryotic cells. This inhibition has implications for treating conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Synthesis for Anticlotting Drug
The compound serves as an important intermediate in the synthesis of Ticagrelor, an anti-clotting drug. Research has focused on optimizing the synthesis conditions for this compound, highlighting its significance in the pharmaceutical industry. This involves studying Corey-Chaykovsky asymmetric cyclopropanation reactions to improve yield and efficiency (Pan Xian-hua, 2013).
Water-Soluble Neurokinin-1 Receptor Antagonist
This compound has also been identified as a water-soluble, orally active neurokinin-1 receptor antagonist, with significant efficacy in pre-clinical tests for treating emesis and depression. Its synthesis involves the construction of a specific triazol-4-yl unit and has demonstrated high affinity and a long duration of action (T. Harrison et al., 2001).
Multi-Step Synthesis Processes
Research has also been conducted on multi-step synthesis processes involving this compound. For example, transforming a carboxy group into a trifluoromethyl group using sulfur tetrafluoride as part of the synthesis process (A. V. Bezdudny et al., 2011).
Biocatalysis in Pharmaceutical Intermediates
The compound is also pivotal in biocatalysis applications, specifically in the synthesis of pharmaceutical intermediates. It is used in enzyme-catalyzed processes for creating high-purity, pharmaceutical-grade intermediates, demonstrating the potential of biocatalysis in replacing traditional chemical syntheses (Ka Hernandez et al., 2016).
Mécanisme D'action
The mechanism of action for “1-(3,5-Difluorophenyl)cyclopropanamine hydrochloride” is not specified in the available resources. The mechanism of action would depend on the specific application of this compound, which could range from drug discovery to material synthesis.
Safety and Hazards
The safety data sheet for “1-(3,5-Difluorophenyl)cyclopropanamine hydrochloride” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-6(4-8(11)5-7)9(12)1-2-9;/h3-5H,1-2,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDPVMYWNRXRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B3067528.png)
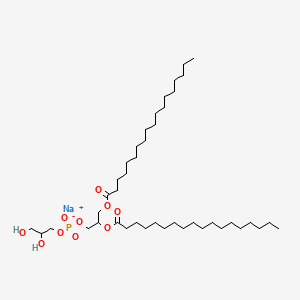
![2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B3067554.png)
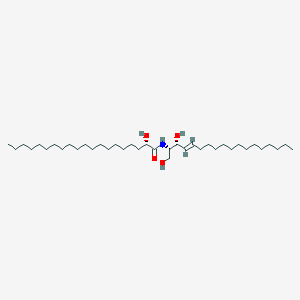
![1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067567.png)

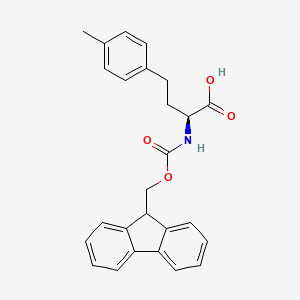

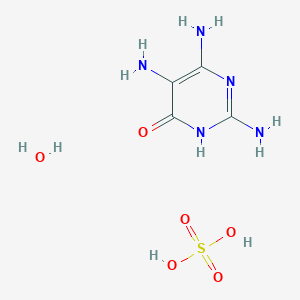

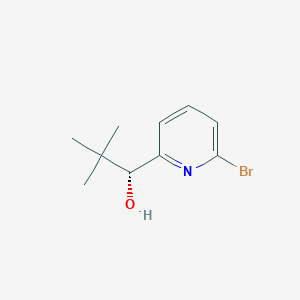

![Diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 3,7-bis(3,5-dimethylphenyl)-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide, (11aR)-](/img/structure/B3067625.png)
